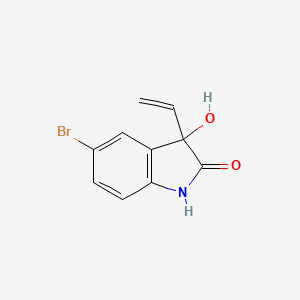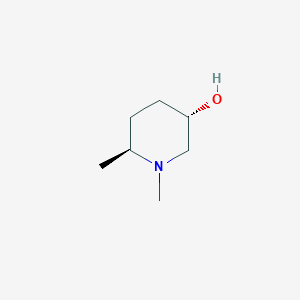
(3S,6S)-1,6-Dimethylpiperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,6S)-1,6-Dimethylpiperidin-3-ol is a chiral piperidine derivative with significant importance in organic chemistry and pharmaceutical research. This compound features a six-membered ring containing one nitrogen atom and two methyl groups at positions 1 and 6, along with a hydroxyl group at position 3. Its unique stereochemistry and functional groups make it a valuable building block for synthesizing various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S)-1,6-Dimethylpiperidin-3-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reductive amination of 3-hydroxy-2-methylpropanal with methylamine, followed by cyclization to form the piperidine ring. The reaction is usually catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are commonly used to ensure consistent production and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,6S)-1,6-Dimethylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 1,6-dimethylpiperidin-3-one, while substitution reactions can produce various derivatives with different functional groups.
Applications De Recherche Scientifique
(3S,6S)-1,6-Dimethylpiperidin-3-ol has numerous applications in scientific research:
Chemistry: It serves as a precursor for synthesizing complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including drugs targeting neurological disorders and infectious diseases.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism of action of (3S,6S)-1,6-Dimethylpiperidin-3-ol depends on its specific application. In medicinal chemistry, it often acts as a ligand that binds to specific receptors or enzymes, modulating their activity. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and selectivity. Molecular targets may include neurotransmitter receptors, ion channels, and enzymes involved in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,6S)-3,6-Dibenzylpiperazine-2,5-dione: A piperazine derivative with cytotoxic activity against cancer cells.
(3S,6S)-3-Benzyl-6-hydroxymethyl-1,4-dimethyl-3,6-epitetrathiopiperazine-2,5-dione: A compound with fungitoxic properties.
Uniqueness
(3S,6S)-1,6-Dimethylpiperidin-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its versatility as a building block in organic synthesis and its applications in various fields highlight its importance in scientific research and industry.
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
(3S,6S)-1,6-dimethylpiperidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-6-3-4-7(9)5-8(6)2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 |
Clé InChI |
XINHGUGIHCODEP-BQBZGAKWSA-N |
SMILES isomérique |
C[C@H]1CC[C@@H](CN1C)O |
SMILES canonique |
CC1CCC(CN1C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,7-dinitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11759148.png)
![[1,1'-Biphenyl]-4,4'-dicarboximidamide](/img/structure/B11759159.png)


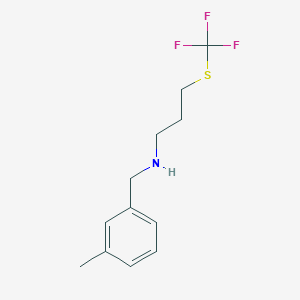
![4-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B11759175.png)
![6-Oxa-2-azaspiro[3.6]decane](/img/structure/B11759177.png)

![7-{[(tert-butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole](/img/structure/B11759187.png)
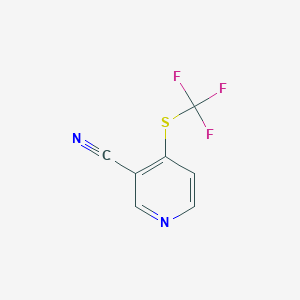
![2-[(1S,2S)-2-phenylcyclopropyl]acetaldehyde](/img/structure/B11759200.png)
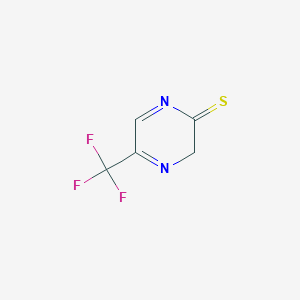
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11759215.png)
